

An In-depth Technical Guide to SB-216763 (CAS: 280744-09-4)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-216763 is a potent, selective, and cell-permeable small molecule inhibitor of Glycogen Synthase Kinase-3 (GSK-3). Identified as a maleimide derivative, it acts as an ATP-competitive inhibitor of both GSK-3 α and GSK-3 β isoforms with high affinity. Its selectivity for GSK-3 over a broad range of other protein kinases makes it a valuable pharmacological tool for elucidating the multifaceted roles of GSK-3 in cellular signaling. This guide provides a comprehensive overview of **SB-216**763, including its mechanism of action, key quantitative data, detailed experimental protocols, and its impact on significant signaling pathways.

Core Compound Information



Property	Value	Citation(s)
CAS Number	280744-09-4	[1][2]
Chemical Name	3-(2,4-Dichlorophenyl)-4-(1- methyl-1H-indol-3-yl)-1H- pyrrole-2,5-dione	[2]
Molecular Formula	C19H12Cl2N2O2	[1][2][3]
Molecular Weight	371.22 g/mol	[1][3]
Appearance	Lyophilized powder	[3]
Solubility	Soluble in DMSO up to 100 mM	[1][2]
Storage	Store lyophilized or in solution at -20°C, desiccated.	[3]

Mechanism of Action

SB-216763 functions as a highly selective, ATP-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2][3] It exhibits similar potency for both GSK-3α and GSK-3β isoforms.[3] [4] By binding to the ATP-binding pocket of GSK-3, **SB-216**763 prevents the phosphorylation of downstream substrates. This inhibition mimics the effects of signaling pathways that naturally suppress GSK-3 activity, such as the Wnt/β-catenin and PI3K/Akt pathways.[3][5]

Quantitative Data

Table 3.1: In Vitro Potency and Selectivity



Target	Assay Type	Value	Conditions	Citation(s)
GSK-3α	IC50	34.3 nM	Cell-free kinase assay	[1][4][6]
GSK-3β	IC50	~34.3 nM	Cell-free kinase assay	[4][6]
GSK-3α	Ki	9 nM	ATP-competitive inhibition	[7][8][9]
GSK-3β	% Inhibition	96% at 10 μM	Cell-free kinase assay	[6]
Other Kinases (panel of 24)	IC50	>10 μM	Cell-free kinase assays	[1][2][3]

Table 3.2: Cellular Activity

Cellular Effect	Cell Line	Value	Citation(s)
Stimulation of glycogen synthesis	Human liver cells	EC50 = 3.6 μM	[3][5][6]
Induction of β- catenin/LEF-TCF reporter gene	HEK293 cells	2.5-fold induction at 5 μΜ	[6]
Neuroprotection from PI3K pathway inhibition	Primary neurons	Maximal at 3 μM	[3][6]
Maintenance of mouse embryonic stem cell pluripotency	J1 mESCs	10-20 μΜ	[4][10]

Signaling Pathways Wnt/β-catenin Signaling Pathway







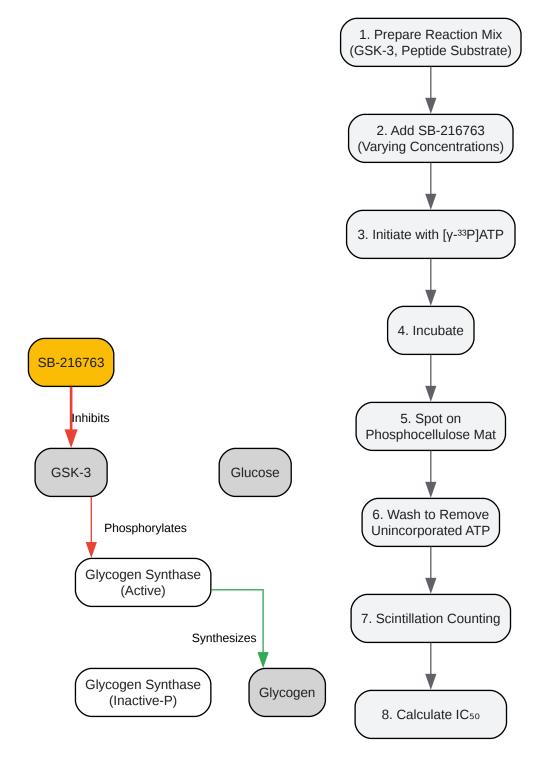
In the absence of a Wnt signal, GSK-3 phosphorylates β -catenin, marking it for ubiquitination and proteasomal degradation. **SB-216**763 inhibits this phosphorylation, leading to the stabilization and accumulation of β -catenin in the cytoplasm.[3] This allows β -catenin to translocate to the nucleus, where it complexes with TCF/LEF transcription factors to activate the expression of Wnt target genes.[5][6]

Caption: Wnt/β-catenin pathway modulation by **SB-216**763.

Glycogen Metabolism

GSK-3 phosphorylates and inactivates glycogen synthase (GS), the rate-limiting enzyme in glycogen synthesis. By inhibiting GSK-3, **SB-216**763 prevents the phosphorylation of GS, thereby increasing its activity and promoting the conversion of glucose into glycogen.[1][8] This leads to increased glycogen stores in cells, particularly in hepatocytes.[3][6]





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